molecular formula C13H19ClN2O3S B5158868 N~2~-(3-chloro-4-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide

N~2~-(3-chloro-4-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide

Cat. No. B5158868
M. Wt: 318.82 g/mol
InChI Key: ITTIAUIEJPJBPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-(3-chloro-4-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide, also known as CI-994, is a synthetic compound that has been extensively studied for its potential use in cancer treatment.

Mechanism of Action

The mechanism of action of N~2~-(3-chloro-4-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide involves the inhibition of HDAC activity. HDACs play a role in the regulation of gene expression by removing acetyl groups from histone proteins. This results in a more compact chromatin structure and decreased gene expression. Inhibition of HDAC activity by N~2~-(3-chloro-4-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide leads to an increase in acetylation of histone proteins and a more open chromatin structure, which can lead to increased gene expression.
Biochemical and Physiological Effects:
N~2~-(3-chloro-4-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. It has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that tumors need to grow and spread. In addition, N~2~-(3-chloro-4-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide has been shown to sensitize cancer cells to radiation and chemotherapy, which can improve the effectiveness of these treatments.

Advantages and Limitations for Lab Experiments

One advantage of using N~2~-(3-chloro-4-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the role of HDACs in cancer and other diseases. However, one limitation of using N~2~-(3-chloro-4-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide is that it can be toxic to normal cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on N~2~-(3-chloro-4-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide. One area of interest is the development of more potent and selective HDAC inhibitors that have fewer side effects than N~2~-(3-chloro-4-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide. Another area of interest is the use of HDAC inhibitors like N~2~-(3-chloro-4-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide in combination with other cancer treatments, such as immunotherapy. Finally, there is interest in using HDAC inhibitors like N~2~-(3-chloro-4-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide to treat other diseases, such as neurodegenerative disorders and infectious diseases.
In conclusion, N~2~-(3-chloro-4-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide is a synthetic compound that has been extensively studied for its potential use in cancer treatment. Its mechanism of action involves the inhibition of HDAC activity, which can lead to increased gene expression and decreased tumor growth. While there are limitations to its use in lab experiments, there are several future directions for research on this compound that could lead to new treatments for cancer and other diseases.

Synthesis Methods

The synthesis of N~2~-(3-chloro-4-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide involves the reaction of 3-chloro-4-methylbenzoyl chloride with N-isopropyl-N-(methylsulfonyl)glycine in the presence of a base. The resulting product is then treated with ammonia to yield N~2~-(3-chloro-4-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide in high yield and purity.

Scientific Research Applications

N~2~-(3-chloro-4-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. HDAC inhibitors like N~2~-(3-chloro-4-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide have been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells.

properties

IUPAC Name

2-(3-chloro-4-methyl-N-methylsulfonylanilino)-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O3S/c1-9(2)15-13(17)8-16(20(4,18)19)11-6-5-10(3)12(14)7-11/h5-7,9H,8H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITTIAUIEJPJBPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(CC(=O)NC(C)C)S(=O)(=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-chloro-4-methyl-N-methylsulfonylanilino)-N-propan-2-ylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.